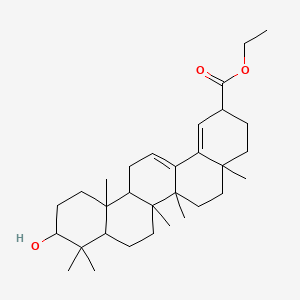![molecular formula C9H17O4P B14305882 Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate CAS No. 122057-59-4](/img/structure/B14305882.png)
Dimethyl 2,2'-[(propan-2-yl)phosphanediyl]diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a phosphine group bonded to two acetate groups, making it a versatile reagent in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the addition of a phosphine to an unsaturated compound, followed by the reduction of phosphine oxides . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes the careful control of temperature and pressure to optimize the reaction conditions. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may require the use of strong bases or acids to facilitate the exchange of functional groups .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can regenerate the original phosphine compound .
Aplicaciones Científicas De Investigación
Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals.
Mecanismo De Acción
The mechanism by which dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate exerts its effects involves its ability to coordinate with metal centers and participate in catalytic cycles. The phosphine group acts as a nucleophile, forming bonds with electrophilic metal centers. This interaction facilitates various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Dimethyl acetylmethylphosphonate
- Di-tert-butylphenyl phenyl phosphate
- 3,6-Dioxa-1,8-octanedithiol
Uniqueness
Dimethyl 2,2’-[(propan-2-yl)phosphanediyl]diacetate is unique due to its specific structural arrangement, which provides distinct reactivity and coordination properties. This makes it particularly valuable in applications requiring precise control over chemical transformations .
Propiedades
Número CAS |
122057-59-4 |
|---|---|
Fórmula molecular |
C9H17O4P |
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
methyl 2-[(2-methoxy-2-oxoethyl)-propan-2-ylphosphanyl]acetate |
InChI |
InChI=1S/C9H17O4P/c1-7(2)14(5-8(10)12-3)6-9(11)13-4/h7H,5-6H2,1-4H3 |
Clave InChI |
YUIRNIZVYNTSTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)P(CC(=O)OC)CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Chloro-1,5-dioxaspiro[5.5]undecane](/img/structure/B14305805.png)


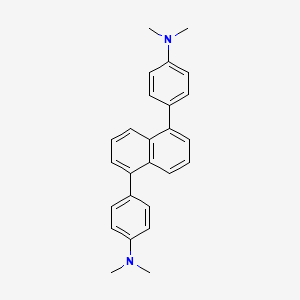
![1-Chloro-4-[(ethylsulfanyl)(phenyl)methyl]benzene](/img/structure/B14305828.png)


![9-Oxo-9-phosphabicyclo[3.3.1]nonan-9-ium](/img/structure/B14305840.png)
![10-Ethyl-8-methoxybenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14305843.png)
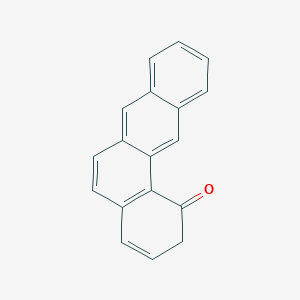
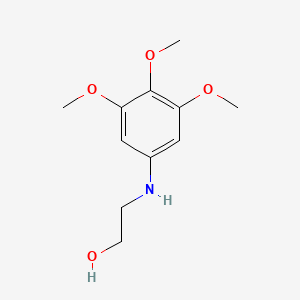
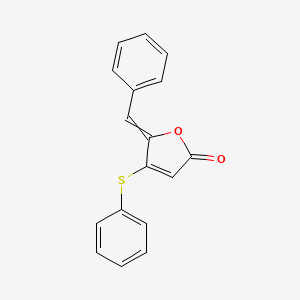
![Dimethyl{[(trimethylsilyl)oxy]methyl}phosphane](/img/structure/B14305859.png)
